![molecular formula C9H27Na3O18P3+3 B11720840 2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt CAS No. 95648-81-0](/img/structure/B11720840.png)
2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt
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Overview
Description
2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt is a chemical compound with the molecular formula C3H9NaO6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in biochemical processes and its utility in research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt typically involves the esterification of glycerol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction conditions include:
Reactants: Glycerol and phosphoric acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Approximately 70°C
Solvent: Cyclohexane
Reaction Time: Around 5 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which have applications in different fields of research and industry.
Scientific Research Applications
Clinical Applications
1.1 Treatment of Phosphate Deficiency
Sodium glycerophosphate is clinically utilized to treat or prevent low phosphate levels in patients. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes . This compound is particularly beneficial in conditions where phosphate levels are critically low, such as in certain kidney diseases or malnutrition.
1.2 Nutritional Supplement
As a source of phosphate, sodium glycerophosphate is often included in nutritional supplements aimed at enhancing energy metabolism and supporting cellular functions. Its role as a phosphate donor makes it valuable in formulations designed for athletes or individuals with high metabolic demands.
Biochemical Research
2.1 Phosphate Prodrugs
Research has demonstrated that sodium glycerophosphate can serve as a precursor for synthesizing nucleoside phosphate and phosphonate prodrugs. These compounds are designed to enhance the bioavailability and efficacy of antiviral drugs by facilitating their conversion into active triphosphate forms within cells . This application is particularly relevant in the development of therapies for viral infections such as HIV and hepatitis.
2.2 Enzyme Substrate
In biochemical assays, sodium glycerophosphate acts as a substrate for various enzymes, including glycerol kinases and phosphatases. Its ability to participate in phosphorylation reactions makes it useful in studying enzyme kinetics and metabolic pathways involving glycerol and phosphate metabolism.
Analytical Chemistry
3.1 Chromatographic Techniques
Sodium glycerophosphate has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase modifier or buffer component, facilitating the resolution of complex mixtures in analytical applications . The compound's compatibility with mass spectrometry further enhances its utility in quantitative analyses.
3.2 Stability Studies
The stability of sodium glycerophosphate under different conditions (e.g., pH, temperature) has been investigated to ensure its reliability as a reagent in laboratory settings. Understanding its behavior aids researchers in optimizing experimental protocols involving this compound.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt involves its interaction with molecular targets and pathways related to phosphate metabolism. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways. Its effects are mediated through the formation of phosphate esters and the regulation of phosphate levels in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Glycerophosphoric acid
- Phosphatidic acid
- Phosphoglycerides
Comparison
2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt, also known as 2-phospho-L-ascorbic acid trisodium salt, is a stable derivative of ascorbic acid that has garnered attention for its biological activity in various cellular processes. This compound is primarily recognized for its role in enhancing cell culture conditions, particularly in maintaining the differentiation potential of stem cells and providing protection against oxidative stress.
- Chemical Name : 2-(Dihydrogen phosphate)-L-ascorbic acid sodium salt
- Molecular Formula : C6H6Na3O9P
- Molecular Weight : 322.05 g/mol
- Purity : ≥95% (HPLC)
Stem Cell Differentiation
Research indicates that this compound, in combination with fibroblast growth factor-2 (FGF-2), significantly enhances the differentiation potential of bone marrow-derived mesenchymal stem cells (MSCs). This effect is mediated through the increased expression of hepatocyte growth factor (HGF) .
Key Findings :
- In Vitro Studies : Treatment with this compound promotes the maintenance of stem cell characteristics and differentiation pathways, demonstrating its utility in regenerative medicine .
Protection Against Oxidative Stress
The compound exhibits synergistic effects when used alongside N-acetylcysteine, providing protection to human mesenchymal stem cells under conditions of oxidative stress. This protective mechanism involves reducing apoptosis and necroptosis, which are critical in preserving cell viability during stress conditions .
Research Highlights :
- A study found that the combination of 2-phospho-L-ascorbic acid and N-acetylcysteine significantly reduces cell death in MSCs exposed to oxidative stress .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Stem Cell Differentiation | Maintains differentiation potential via HGF expression | |
Protection Against Oxidative Stress | Reduces apoptosis and necroptosis in MSCs |
Case Study 1: MSC Differentiation
A study conducted by Bae et al. (2015) demonstrated that the application of 2-phospho-L-ascorbic acid trisodium salt in conjunction with FGF-2 maintained the differentiation potential of MSCs. The results indicated a marked increase in HGF expression, suggesting a robust mechanism for promoting cell lineage commitment .
Case Study 2: Oxidative Stress Response
Li et al. (2015) investigated the protective effects of this compound against oxidative stress-induced cell death. Their findings revealed that MSCs treated with both 2-phospho-L-ascorbic acid and N-acetylcysteine exhibited significantly lower rates of cell death compared to untreated controls, highlighting its potential therapeutic applications in tissue engineering and regenerative therapies .
Properties
CAS No. |
95648-81-0 |
---|---|
Molecular Formula |
C9H27Na3O18P3+3 |
Molecular Weight |
585.19 g/mol |
IUPAC Name |
trisodium;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/3C3H9O6P.3Na/c3*4-1-3(5)2-9-10(6,7)8;;;/h3*3-5H,1-2H2,(H2,6,7,8);;;/q;;;3*+1 |
InChI Key |
JATWGYPFCQWOCL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.[Na+].[Na+].[Na+] |
Related CAS |
95648-81-0 |
Origin of Product |
United States |
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